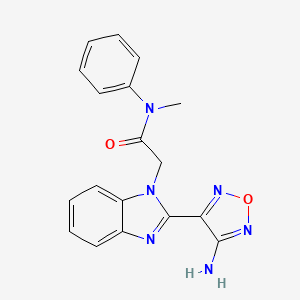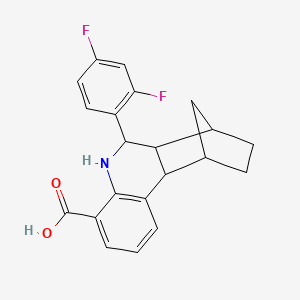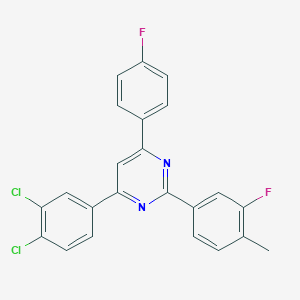![molecular formula C18H19N5O2 B11069318 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N'-(quinolin-5-yl)ethanediamide](/img/structure/B11069318.png)
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N'-(quinolin-5-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide is a compound that features both imidazole and quinoline moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. These structural features make the compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole and quinoline rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole and quinoline rings.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and cellular processes.
Medicine: Its biological activity can be explored for developing new therapeutic agents, particularly in areas like antimicrobial and anticancer research.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and quinoline rings can bind to active sites, modulating the
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-N'-quinolin-5-yloxamide |
InChI |
InChI=1S/C18H19N5O2/c1-13-19-10-12-23(13)11-4-9-21-17(24)18(25)22-16-7-2-6-15-14(16)5-3-8-20-15/h2-3,5-8,10,12H,4,9,11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
SSJYUOWGXGREDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11069246.png)
![1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine](/img/structure/B11069250.png)

![4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11069266.png)

![(3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11069277.png)


![4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11069296.png)
![N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B11069300.png)
![5-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11069303.png)

![1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11069317.png)
